molecular formula C19H23ClN4O2S B11138618 N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide

Cat. No.: B11138618
M. Wt: 406.9 g/mol
InChI Key: ICWSXPSUDSABSH-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a methoxy-pyridazinyl group, and a piperidinecarboxamide group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the chlorophenyl sulfanyl intermediate: This step involves the reaction of 4-chlorophenyl thiol with an appropriate alkylating agent under controlled conditions.

    Synthesis of the methoxy-pyridazinyl intermediate: This involves the reaction of 6-methoxy-3-pyridazine with suitable reagents to introduce the desired functional groups.

    Coupling of intermediates: The final step involves coupling the chlorophenyl sulfanyl intermediate with the methoxy-pyridazinyl intermediate in the presence of a coupling agent and a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-N,N-diethylamine: Shares the chlorophenyl sulfanyl group but differs in the rest of the structure.

    Indole derivatives: Often used in similar research contexts due to their biological activity.

Uniqueness

N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-1-(6-methoxy-3-pyridazinyl)-3-piperidinecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H23ClN4O2S

Molecular Weight

406.9 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C19H23ClN4O2S/c1-26-18-9-8-17(22-23-18)24-11-2-3-14(13-24)19(25)21-10-12-27-16-6-4-15(20)5-7-16/h4-9,14H,2-3,10-13H2,1H3,(H,21,25)

InChI Key

ICWSXPSUDSABSH-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCSC3=CC=C(C=C3)Cl

Origin of Product

United States

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